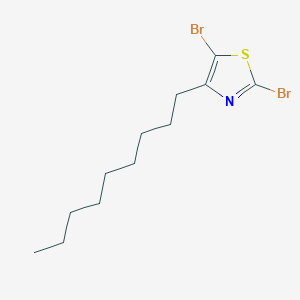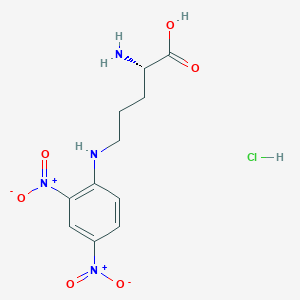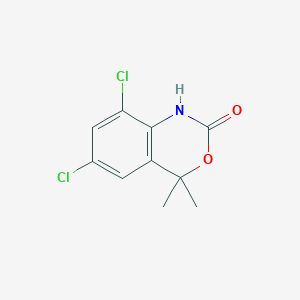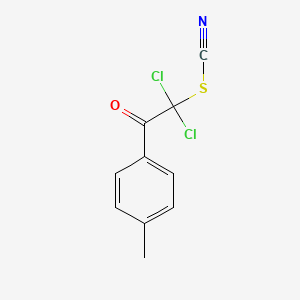
1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate is a chemical compound with the molecular formula C10H7Cl2NOS. It is known for its unique structure, which includes a thiocyanate group, a dichloromethyl group, and a p-tolyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of 1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate typically involves the reaction of p-tolylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with potassium thiocyanate to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of thiols or other reduced products.
Common reagents used in these reactions include sodium borohydride for reductions, hydrogen peroxide for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce thiocyanate groups into molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect cellular pathways and processes, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate can be compared with similar compounds such as:
1,1-Dichloro-2-oxo-2-phenylethyl thiocyanate: Similar structure but with a phenyl group instead of a p-tolyl group.
1,1-Dichloro-2-oxo-2-methylpropyl thiocyanate: Similar structure but with a methylpropyl group instead of a p-tolyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
58077-61-5 |
|---|---|
Molekularformel |
C10H7Cl2NOS |
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
[1,1-dichloro-2-(4-methylphenyl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C10H7Cl2NOS/c1-7-2-4-8(5-3-7)9(14)10(11,12)15-6-13/h2-5H,1H3 |
InChI-Schlüssel |
YZSQRDNFHWDUJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(SC#N)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


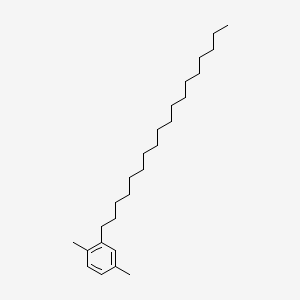
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
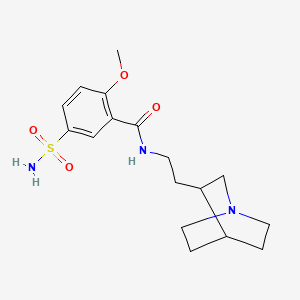
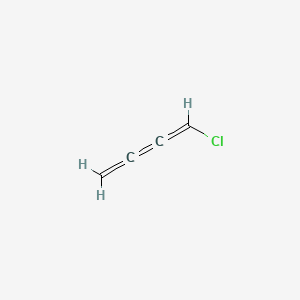
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)

![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13814200.png)
![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)
